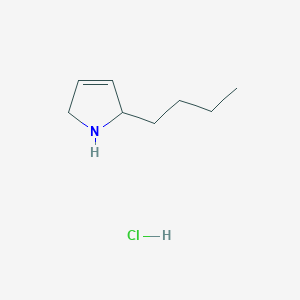

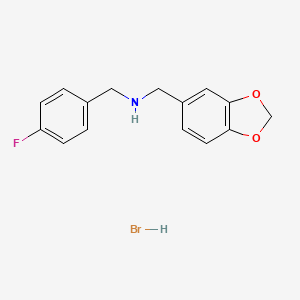

![molecular formula C7H8ClN3O2 B3107076 1-[5-(2-呋喃基)-1,2,4-恶二唑-3-基]甲胺盐酸盐 CAS No. 1609400-88-5](/img/structure/B3107076.png)

1-[5-(2-呋喃基)-1,2,4-恶二唑-3-基]甲胺盐酸盐

描述

“1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride” is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is part of the 1,2,4-oxadiazoles family, which has been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride”, involves the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110 °C . This yields cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .Molecular Structure Analysis

The molecular structure of “1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride” is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This makes it an important pharmacophore for creating novel drug molecules .Physical And Chemical Properties Analysis

The empirical formula of “1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride” is C8H9ClN2O2 . Its molecular weight is 200.62 . The compound is a solid at room temperature .科学研究应用

合成和表征

1-[5-(2-呋喃基)-1,2,4-恶二唑-3-基]甲胺盐酸盐及其相关化合物因其多功能的化学性质和在各个领域的潜在应用而成为研究的重点。这些化合物的合成和表征涉及复杂的化学反应和分析技术,以确保纯度和化学结构的确认。例如,Shimoga、Shin 和 Kim (2018) 的一项研究描述了通过多聚磷酸缩合路线合成相关的 1,3,4-恶二唑化合物,展示了高收率和彻底的光谱表征(紫外-可见、红外、DSC、13C/1H-NMR 和质谱技术)(Shimoga、Shin 和 Kim,2018)。

抗菌和抗真菌活性

含有 1,3,4-恶二唑环的化合物的抗菌和抗真菌特性已得到广泛研究。El-Sayed 等人(2011)合成了新型的 2,5-二取代的 1,3,4-恶二唑衍生物,带有 C-呋喃基糖苷部分,显示出中等到高的抗菌活性。这表明这些化合物在新抗菌剂开发中的潜力 (El-Sayed、Abbas、Mohamed 和 Abdel-Rahman,2011)。此外,Ali 和 Shaharyar (2007) 强调了恶二唑曼尼希碱基对结核分枝杆菌的抗分枝杆菌活性,表明它们作为治疗结核病的治疗剂的希望 (Ali 和 Shaharyar,2007)。

抗癌潜力

寻找新的抗癌剂导致了对 1,3,4-恶二唑衍生物的探索,以了解其诱导癌细胞凋亡的潜力。Zhang 等人(2005)通过基于半胱天冬酶和基于细胞的高通量筛选发现了一种新型的凋亡诱导剂,5-(3-氯噻吩-2-基)-3-(4-三氟甲基苯基)-1,2,4-恶二唑,显示出针对多种癌细胞系的活性,并确定其分子靶标为 TIP47 (Zhang、Kasibhatla、Kuemmerle 等,2005)。

抗凝特性

还对 1,3,4-恶二唑衍生物的抗凝特性进行了研究。Iyer 等人(2016)合成并评估了一系列这些衍生物的体外自由基清除特性和离体抗凝活性。该研究证明了这些化合物作为抗凝剂治疗的潜力,表明凝血酶原时间和凝血时间显着增加 (Iyer、Gurupadayya、Inturi 等,2016)。

未来方向

The 1,2,4-oxadiazole derivatives, including “1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride”, have shown potential as anti-infective agents . Future research could focus on further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of new chemical entities to act against resistant microorganisms is also a promising direction .

作用机制

Target of Action

The primary target of 1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride is currently unknown . The compound belongs to the class of 1,2,4-oxadiazoles , which are known to interact with various biological targets depending on their specific structure .

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

1,2,4-oxadiazoles have been found to affect a variety of biochemical pathways depending on their specific structure and target .

Result of Action

1,2,4-oxadiazoles are known to have various effects at the molecular and cellular level, depending on their specific structure and target .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of 1,2,4-oxadiazoles .

属性

IUPAC Name |

[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2.ClH/c8-4-6-9-7(12-10-6)5-2-1-3-11-5;/h1-3H,4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSJRAQZMHEICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NO2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)

![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B3107027.png)

![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3107030.png)

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3107045.png)

![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3107047.png)

![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)

![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3107067.png)